REACTION_CXSMILES
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[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[N:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:8]=1[C:9](OCC)=[O:10]>>[CH2:1]([NH:5][C:9](=[O:10])[C:8]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[N:17][C:7]=1[CH3:6])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C(CCC)N
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)OCC)C=C(C=N1)[N+](=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was purified by a silica gel
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Type
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CUSTOM
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Details
|
dry column chromatography
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Type
|
CUSTOM
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Details
|
to give 0.9 g
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Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(C1=C(N=CC(=C1)[N+](=O)[O-])C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |